molecular formula C20H19NO5 B6545112 methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate CAS No. 929513-72-4

methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

Cat. No. B6545112
CAS RN: 929513-72-4
M. Wt: 353.4 g/mol
InChI Key: YYWQYOJHVYGRIG-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure in various biologically active natural and synthetic compounds . The compound you mentioned seems to be a derivative of benzofuran, with additional ethoxy, methyl, and amido functional groups attached to it.


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be quite complex due to the presence of multiple functional groups . The InChI code for a similar compound, ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, is 1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)9(3)13(18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, the molecular weight is 248.28 .

Scientific Research Applications

Antimicrobial Properties

Benzofuran derivatives, including methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate, have emerged as promising scaffolds for antimicrobial agents . These compounds exhibit a wide range of biological activities, making them attractive candidates for combating infectious diseases. Researchers have explored their potential against various clinically approved microbial targets. The unique structural features of benzofuran contribute to its efficacy in this context.

Anticancer Potential

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in the treatment of skin diseases, including cancer and psoriasis . Their ability to modulate cellular processes and interact with DNA makes them interesting candidates for cancer therapy. Investigating the specific mechanisms by which methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate affects cancer cells could provide valuable insights.

DNA Alkylation and Cross-Linking

Benzofuran compounds, including methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate, can act as intermediates capable of DNA alkylation and cross-linking . Understanding their interactions with DNA and their impact on cellular processes is crucial for potential therapeutic applications.

Bioavailability Enhancement

Recent benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . Investigating whether methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate shares this property could be valuable for drug development.

Structure-Activity Relationships (SAR)

Medicinal chemists often study the substitution patterns around benzofuran nuclei to establish structure-activity relationships (SAR) for antimicrobial drugs . Analyzing SAR for methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate could guide further optimization.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered a privileged structure in drug discovery, especially in the search for efficient antimicrobial agents . Future research in this area may focus on developing new benzofuran derivatives with improved properties and activities.

properties

IUPAC Name

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-13-9-10-17-15(11-13)18(12(2)26-17)19(22)21-16-8-6-5-7-14(16)20(23)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQYOJHVYGRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

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